Ethyl 2-(4-phenoxybutanamido)benzoate
Description
Ethyl 2-(4-phenoxybutanamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a 4-phenoxybutanamido group at the ortho position. The compound combines an ethyl ester, an amide linkage, and a phenoxy moiety, which collectively influence its chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-phenoxybutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-19(22)16-11-6-7-12-17(16)20-18(21)13-8-14-24-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWBUWLKWAGRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-phenoxybutanamido)benzoate typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the acidic esterification using sulfuric acid as a catalyst. The reaction is carried out by heating benzoic acid and ethanol under reflux conditions, which facilitates the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental pollution compared to traditional sulfuric acid catalysis . The reaction mixture is heated under reflux, and the product is purified by distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenoxybutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(4-phenoxybutanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavorings
Mechanism of Action
The mechanism of action of ethyl 2-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in the ortho-substituted phenoxybutanamido group, which distinguishes it from other benzoate derivatives. Below is a structural comparison with key analogs:
| Compound Name | Key Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | Ethoxy group at the 4-oxobutanamido chain; ortho-substituted amide | Replaces phenoxy with ethoxy, reducing aromaticity and altering electronic effects |
| Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate | Para-substituted phenylsulfonyl group; amide linkage at para position | Sulfonyl group (electron-withdrawing) vs. phenoxy (electron-donating); positional isomerism |
| Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate | Propanoylphenoxy-acetamido group at para position | Additional propanoyl group increases steric bulk and modifies hydrophobicity |
| Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate | Bromo and formyl substituents on phenoxy; para-substituted acetyl group | Halogen and aldehyde groups enhance electrophilicity and potential bioactivity |
Physicochemical Properties
- Solubility: The phenoxy group enhances lipophilicity compared to analogs with sulfonyl (polar) or ethoxy (less bulky) groups .
- Electronic Effects: Phenoxy’s electron-donating nature contrasts with sulfonyl’s electron-withdrawing properties, altering acidity (e.g., pKa of amide protons) and nucleophilic reactivity .
Case Studies and Research Findings
- Antimicrobial Activity: Thiazolidinone-containing benzoates (e.g., Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate ) show activity against pathogens, suggesting that the phenoxy group in the target compound might similarly enhance interactions with microbial enzymes.
- Anti-inflammatory Potential: Ethyl 2-[3-(trifluoromethyl)anilino]benzoate demonstrates that electron-withdrawing substituents (e.g., CF₃) enhance bioactivity, whereas phenoxy’s electron-donating nature may favor different therapeutic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
